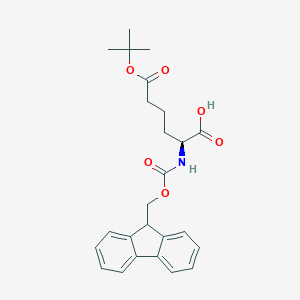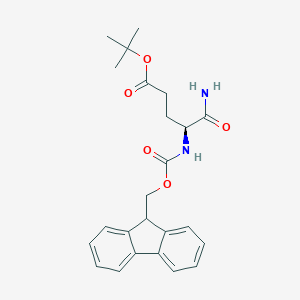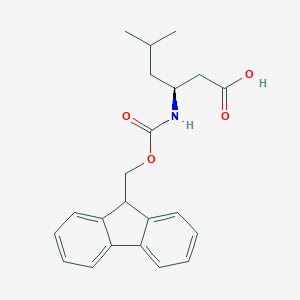
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-Aad(otBu)-OH, also known as Fmoc-L-alpha-aminoadipic acid delta-tert-butyl ester or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid, is primarily used as a building block in the synthesis of peptides . Its primary targets are therefore the peptide sequences that it is incorporated into during synthesis .
Mode of Action
The compound interacts with its targets through the formation of peptide bonds, which are the primary linkages in protein and peptide structures . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions . The tert-butyl ester (otBu) group also serves a protective role, specifically for the carboxyl group of the amino acid .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Aad(otBu)-OH are dependent on the specific peptide sequences it is incorporated into. As a building block in peptide synthesis, it can be part of a wide variety of peptides, each of which may be involved in different biochemical pathways .
Pharmacokinetics
The peptides it forms may have diverse adme properties depending on their specific structures and sequences .
Result of Action
The molecular and cellular effects of Fmoc-Aad(otBu)-OH’s action are again dependent on the specific peptides it is incorporated into. These peptides can have a wide range of biological activities, from enzymatic catalysis to signal transduction .
Action Environment
The action, efficacy, and stability of Fmoc-Aad(otBu)-OH are influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all affect the efficiency of peptide bond formation and the stability of the protective Fmoc and otBu groups .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLAQPKWVSSKJC-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575604 |
Source


|
| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159751-47-0 |
Source


|
| Record name | 6-tert-Butoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














